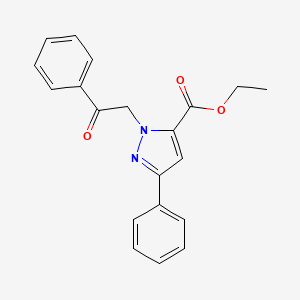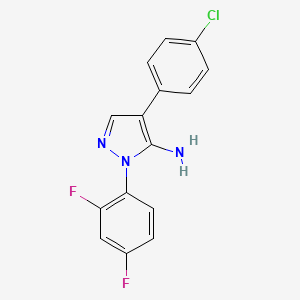
N(1),N(2)-Bis(1-(1-naphthyl)ethyl)phthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N(1),N(2)-Bis(1-(1-naphthyl)ethyl)phthalamide is an organic compound that features two naphthyl groups attached to a phthalamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N(1),N(2)-Bis(1-(1-naphthyl)ethyl)phthalamide typically involves the reaction of 1-naphthylamine with phthalic anhydride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene or xylene, and a catalyst, such as sulfuric acid or phosphoric acid. The reaction mixture is heated to reflux, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
N(1),N(2)-Bis(1-(1-naphthyl)ethyl)phthalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products
Oxidation: Naphthoquinones.
Reduction: Naphthylamines.
Substitution: Nitro-naphthyl derivatives, bromo-naphthyl derivatives.
Applications De Recherche Scientifique
N(1),N(2)-Bis(1-(1-naphthyl)ethyl)phthalamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Studied for its potential anti-cancer properties and as a drug delivery agent.
Mécanisme D'action
The mechanism of action of N(1),N(2)-Bis(1-(1-naphthyl)ethyl)phthalamide involves its interaction with specific molecular targets. In biological systems, it can bind to proteins and enzymes, altering their activity. The compound’s naphthyl groups allow it to intercalate into DNA, potentially disrupting replication and transcription processes. This interaction with DNA is one of the reasons for its potential anti-cancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(1-Naphthyl)ethylenediamine: Similar structure but lacks the phthalamide core.
N-1-naphthylphthalamic acid: Contains a naphthyl group and a phthalamic acid moiety
Uniqueness
N(1),N(2)-Bis(1-(1-naphthyl)ethyl)phthalamide is unique due to its dual naphthyl groups and phthalamide core, which confer distinct chemical and biological properties. Its ability to form stable complexes with metals and its potential as a fluorescent probe make it valuable in various research applications .
Propriétés
Numéro CAS |
304657-09-8 |
|---|---|
Formule moléculaire |
C32H28N2O2 |
Poids moléculaire |
472.6 g/mol |
Nom IUPAC |
1-N,2-N-bis(1-naphthalen-1-ylethyl)benzene-1,2-dicarboxamide |
InChI |
InChI=1S/C32H28N2O2/c1-21(25-19-9-13-23-11-3-5-15-27(23)25)33-31(35)29-17-7-8-18-30(29)32(36)34-22(2)26-20-10-14-24-12-4-6-16-28(24)26/h3-22H,1-2H3,(H,33,35)(H,34,36) |
Clé InChI |
ZMWFESMAERVXOZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC2=CC=CC=C21)NC(=O)C3=CC=CC=C3C(=O)NC(C)C4=CC=CC5=CC=CC=C54 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[5-(4-bromophenyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B12048642.png)
![3-methyl-N-[2,2,2-trichloro-1-({[3-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]butanamide](/img/structure/B12048656.png)
![(2Z)-2-cyano-3-[1-(2,5-dichlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]acrylic acid](/img/structure/B12048664.png)

![2-{[5-(4-tert-butylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B12048672.png)
![N-(2-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12048676.png)
![Methyl 7,7-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B12048679.png)

![2-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B12048687.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-chloro-4,6-dimethylphenyl)acetamide](/img/structure/B12048699.png)



